N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound is a beta-carboline derivative featuring a 1,3,4,9-tetrahydro-2H-beta-carboline core linked via a carboxamide group to a 3-oxopropyl chain. The chain terminates in a piperazine ring substituted with a 2-fluorophenyl group. Beta-carbolines are heterocyclic aromatic amines with diverse biological activities, including interactions with monoamine oxidases (MAOs), serotonin receptors, and GABA receptors.
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2/c26-20-6-2-4-8-23(20)29-13-15-30(16-14-29)24(32)9-11-27-25(33)31-12-10-19-18-5-1-3-7-21(18)28-22(19)17-31/h1-8,28H,9-17H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOKIADJAHLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Cyclization
The 1,3,4,9-tetrahydro-2H-β-carboline scaffold is commonly synthesized via the Pictet–Spengler reaction , which involves condensation of tryptophan derivatives with aldehydes. For example:
-
L-Tryptophan methyl ester reacts with formaldehyde under acidic conditions (e.g., trifluoroacetic acid) to form the tetrahydro-β-carboline ring.
-
Modifications include using N-protected tryptophan (e.g., Boc-protected) to direct regioselectivity and prevent side reactions.
Example Reaction Conditions :
Chemoselective Reduction of 2-Acylindoles
An alternative route employs 3-substituted 2-acylindoles as intermediates. These are synthesized via:
-
Oxomethylation of benzenesulfonamide derivatives followed by cyclization.
-
Aminomethylenation with formamide derivatives to form the β-carboline skeleton.
Functionalization at C2: Carboxamide Installation
Activation and Coupling
The carboxylate group at C2 is activated for amide bond formation:
-
Ester Hydrolysis : The methyl ester is hydrolyzed to a carboxylic acid using LiOH or NaOH in aqueous THF.
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its reactive chloride.
-
Amine Coupling : The acid chloride reacts with 3-amino-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one in the presence of a base (e.g., Et₃N).
Critical Notes :
-
Use of HOBt/DCC coupling reagents improves yields by reducing racemization.
-
Steric hindrance from the tetrahydro-β-carboline ring necessitates prolonged reaction times (24–48 h).
Final Assembly: Convergent Synthesis
Coupling Strategy
The β-carboline-2-carboxamide and 4-(2-fluorophenyl)piperazine moieties are combined via:
-
Amide Bond Formation : Reacting the β-carboline acid chloride with 3-amino-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one under inert conditions.
-
Mitsunobu Reaction : For sterically hindered systems, using DIAD/PPh₃ to couple hydroxyl intermediates.
Optimized Conditions :
Analytical Data and Characterization
Spectral Validation
Purity Assessment
Challenges and Limitations
-
Regioselectivity : Competing NH/CH acidities in β-carboline precursors can lead to undesired substitutions.
-
Steric Hindrance : Bulky substituents on the piperazine ring reduce coupling efficiency (yields drop to 40–50% for ortho-substituted aryl groups).
-
Oxidation Sensitivity : The tetrahydro-β-carboline ring requires inert atmospheres to prevent dehydrogenation .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various substituted piperazines and beta-carboline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C20H24FN3O3
- Molecular Weight : 375.42 g/mol
Structural Characteristics
- Beta-Carboline Core : Imparts neuroactive properties.
- Piperazine Ring : Known for enhancing binding affinity to various receptors.
- Fluorophenyl Group : Modifies lipophilicity and bioavailability.
Anticonvulsant Activity
Research has indicated that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exhibit anticonvulsant properties. A study demonstrated that derivatives of beta-carboline were effective in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment .
Antinociceptive Effects
The compound has also been investigated for its analgesic properties. Studies have shown that it can significantly reduce pain responses in various animal models, indicating its potential as a pain management agent . The mechanism of action may involve modulation of neuronal sodium channels and calcium channels.
Neuroprotective Properties
Beta-carboline derivatives are known for their neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Antidepressant Potential
Due to its interaction with serotonin receptors through the piperazine moiety, the compound is being studied for antidepressant effects. Initial findings suggest it may enhance serotonin signaling, which is crucial in mood regulation .
Case Study 1: Anticonvulsant Screening
In a study conducted on mice using maximal electroshock seizure (MES) models, a derivative of the compound showed significant anticonvulsant activity compared to traditional medications like valproic acid. This highlights its potential as a new therapeutic agent for epilepsy .
Case Study 2: Pain Management Trials
A research project evaluated the antinociceptive effects of this compound in neuropathic pain models induced by oxaliplatin. The results indicated a marked reduction in pain sensitivity, suggesting its efficacy in managing chronic pain conditions .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . It binds irreversibly and non-competitively to these transporters, reducing their activity without affecting the affinity (Km) for their substrates .
Comparison with Similar Compounds
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Molecular Formula : C₂₄H₂₆ClN₅O₂
- Molecular Weight : 451.9 g/mol
- Key Structural Differences :
- Aryl Substituent : 3-Chlorophenyl vs. 2-Fluorophenyl. Chlorine’s larger size and lower electronegativity may reduce binding specificity compared to fluorine.
- Linker Chain : 2-oxoethyl (shorter chain) vs. 3-oxopropyl (longer chain). The longer chain in the target compound may enhance hydrophobic interactions or alter conformational flexibility .
N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Molecular Formula : C₂₆H₃₀ClN₅O₂
- Molecular Weight : 480.0 g/mol
- Key Structural Differences: Core Modification: 6-Chloro substitution on the beta-carboline ring, which may alter electronic properties and receptor affinity. Piperazine Replacement: Benzylpiperidinyl group replaces the fluorophenyl-piperazine.
N-[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]benzofuran-2-carboxamide
- Molecular Formula : C₂₃H₂₄ClN₃O₃
- Molecular Weight : 425.91 g/mol
- Key Structural Differences: Core Structure: Benzofuran-carboxamide replaces the beta-carboline core. Benzofurans are associated with kinase inhibition rather than MAO or receptor modulation.
Structural and Functional Analysis
Molecular Features and Pharmacological Implications
Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while chlorine’s bulk may hinder receptor access.
- Beta-Carboline Modifications : Chlorination at position 6 (as in ) could shift activity toward dopaminergic systems, as seen in related beta-carbolines.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves coupling the beta-carboline core with the fluorophenyl-piperazine moiety. Key steps include:
- Amide bond formation : Use coupling reagents like HBTU or BOP with triethylamine in THF to link the propionyl spacer to the beta-carboline .
- Piperazine functionalization : React 4-(2-fluorophenyl)piperazine with activated esters (e.g., chloroethyl ketones) under reflux conditions. Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) .
- Final purification : Employ reverse-phase HPLC with acetonitrile/water (0.1% TFA) to achieve >95% purity. Confirm structures via -NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry .
Advanced: How can contradictory receptor-binding data for this compound be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. To resolve discrepancies:
- Replicate assays : Perform radioligand binding assays (e.g., -spiperone for dopamine D2/D3 receptors) across multiple cell lines (HEK293, CHO) to assess consistency .
- Control for metabolic instability : Pre-incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust IC values accordingly .
- Functional assays : Compare antagonism (cAMP inhibition) vs. binding affinity (K) to differentiate biased signaling .
Table 1: Example Receptor Binding Data from Analogous Compounds
| Substituent on Piperazine | D2 K (nM) | 5-HT K (nM) | Selectivity Ratio | Source |
|---|---|---|---|---|
| 2-Fluorophenyl | 12 ± 2 | 450 ± 60 | 37.5 | |
| 3-Chlorophenyl | 8 ± 1 | 220 ± 30 | 27.5 |
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- NMR spectroscopy : Assign peaks for the beta-carboline aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Use -NMR to confirm carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]. Expect molecular ion matching the exact mass (calculated for CHFNO: 485.22 g/mol) .
- X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., PEG 4000) to resolve stereochemistry of the tetrahydro-beta-carboline core .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing CNS penetration?
Methodological Answer:
- LogP optimization : Synthesize analogs with varying alkyl chain lengths (propyl vs. butyl) and measure partition coefficients (shake-flask method, octanol/water) .
- Blood-brain barrier (BBB) models : Use in vitro MDCK-MDR1 monolayers to assess permeability (P) and efflux ratios. Correlate with in vivo brain/plasma ratios in rodents .
- Metabolic profiling : Identify major metabolites via LC-MS/MS after incubation with hepatocytes. Prioritize analogs resistant to N-dealkylation or oxidation .
Table 2: Key SAR Modifications and Outcomes
| Modification Site | Effect on D2 Affinity | BBB Penetration | Metabolic Stability |
|---|---|---|---|
| Propionyl spacer elongation | Decreased 2-fold | Improved | Reduced |
| Piperazine N-methylation | No change | Unaffected | Increased |
Basic: How to evaluate stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2.0, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Plasma stability : Add to rat/human plasma (37°C), quench with acetonitrile at intervals (0, 1, 4, 24 hours), and quantify parent compound .
- Light sensitivity : Expose solid/liquid samples to UV light (254 nm) and track decomposition by TLC .
Advanced: What strategies mitigate off-target effects in vivo?
Methodological Answer:
- Selective receptor profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels (Eurofins CEREP panel) to identify promiscuity .
- Dose-ranging studies : Administer 0.1–10 mg/kg in rodents and measure behavioral outcomes (e.g., locomotor activity) to establish therapeutic windows .
- CRISPR/Cas9 knock-in models : Use D2 receptor knockout mice to isolate target-specific effects vs. off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
